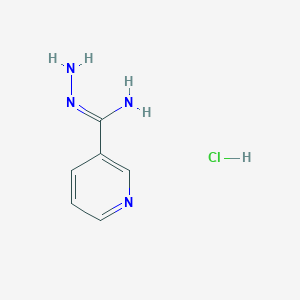

N-aminopyridine-3-carboximidamide hydrochloride

Description

N-aminopyridine-3-carboximidamide hydrochloride (CAS: 1803601-32-2) is a heterocyclic organic compound with a molecular formula of C₆H₈N₄·HCl and a purity of 95% . Its structure features a pyridine ring substituted with an aminopyridine group and an amidine moiety, forming a hydrochloride salt. The compound’s SMILES notation is C1=CC(=CN=C1)/C(=N/N)/N, and its InChIKey is ZQEQWIOVVRAREK-UHFFFAOYSA-N . Predicted collision cross-section (CCS) values for its adducts, such as [M+H]⁺ (126.2 Ų) and [M+Na]⁺ (136.2 Ų), highlight its utility in mass spectrometry-based analyses .

This compound is primarily used as a pharmaceutical intermediate, leveraging its solubility in aqueous environments due to the hydrochloride salt form.

Properties

IUPAC Name |

N'-aminopyridine-3-carboximidamide;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H8N4.ClH/c7-6(10-8)5-2-1-3-9-4-5;/h1-4H,8H2,(H2,7,10);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DPMIUHAFAUQOBJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CN=C1)C(=NN)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=CN=C1)/C(=N/N)/N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H9ClN4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

172.61 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of N-aminopyridine-3-carboximidamide hydrochloride involves several steps. One common method includes the reaction of 3-cyanopyridine with ammonia, followed by the reduction of the resulting 3-aminopyridine-3-carboximidamide. The final step involves the addition of hydrochloric acid to form the hydrochloride salt . Industrial production methods typically involve similar synthetic routes but are optimized for large-scale production to ensure high yield and purity .

Chemical Reactions Analysis

N-aminopyridine-3-carboximidamide hydrochloride undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.

Reduction: It can be reduced using reducing agents like sodium borohydride or lithium aluminum hydride.

Common reagents and conditions used in these reactions include acidic or basic environments, varying temperatures, and specific catalysts to facilitate the reactions. The major products formed depend on the type of reaction and the reagents used .

Scientific Research Applications

Neuroprotective Properties

Overview

N-aminopyridine-3-carboximidamide hydrochloride has garnered attention for its neuroprotective effects, particularly in the context of neurodegenerative diseases. Research indicates that this compound may modulate pathways associated with neuronal survival and function, potentially through the inhibition of neuronal nitric oxide synthase (nNOS) activity.

Mechanism of Action

The compound is believed to influence nitric oxide (NO) signaling pathways, which are critical in various neurodegenerative conditions. Excessive NO production has been linked to neuronal damage, making nNOS inhibitors an attractive target for therapeutic intervention .

Case Studies

- Neurodegenerative Disease Models : Studies have shown that this compound can protect neurons from oxidative stress and apoptosis in cellular models of neurodegeneration. This suggests a potential role in treating conditions such as Alzheimer's and Parkinson's diseases.

- In Vivo Studies : Animal models treated with this compound demonstrated improved cognitive functions and reduced neuronal loss compared to control groups, underscoring its therapeutic potential.

Medicinal Chemistry

Drug Development

The compound serves as a lead structure for developing new therapeutic agents targeting nNOS. Its unique structural features allow for modifications that enhance bioavailability and selectivity against various biological targets.

Comparative Analysis

| Compound Name | Structure Type | Notable Features |

|---|---|---|

| This compound | Carboximidamide | Neuroprotective properties; modulates NO pathways |

| 3-Aminopyridine | Amino derivative | Basic structure with potential neuroactive properties |

| Nicotinic acid | Carboxylic acid | Involved in neurotransmission but with different roles |

This compound stands out due to its specific neuroprotective properties, which are not as pronounced in other similar compounds.

Coordination Chemistry

Metal Complexes

Research has also explored the formation of metal complexes with this compound. These complexes exhibit unique properties that could be harnessed for therapeutic or diagnostic purposes.

Applications in Therapeutics

Metal-based compounds derived from this ligand have shown promise in:

- Antimicrobial Activity : Some derivatives have demonstrated significant inhibitory effects against pathogens like Mycobacterium fortuitum, indicating their potential as antimicrobial agents .

- Cancer Treatment : Coordination complexes involving this compound have been evaluated for their cytotoxic effects against various cancer cell lines, such as MCF-7 (breast cancer) and B16F10 (melanoma), showing promising results .

Mechanism of Action

The mechanism of action of N-aminopyridine-3-carboximidamide hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. It can inhibit or activate these targets, leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

3-Bromo-5-nitropyridine-4-carboxylic Acid (CAS: 1805472-62-1)

- Molecular Formula : C₆H₃BrN₂O₄

- Key Functional Groups: Pyridine ring, nitro (-NO₂), bromo (-Br), and carboxylic acid (-COOH).

- Comparison: The bromo and nitro substituents enhance electrophilic reactivity, making this compound suitable for substitution reactions in organic synthesis.

- Applications : Used in synthesizing halogenated heterocycles for agrochemicals .

N-[3-(Dimethylamino)propyl]-N'-ethylcarbodiimide Hydrochloride (CAS: 25952-53-8)

6'-Bromo-2',3'-dihydro-1'H-spiro[cyclopropane-1,4'-isoquinoline]-1',3'-dione (CAS: 2167621-83-0)

- Molecular Formula: C₁₁H₈BrNO₂

- Key Functional Groups : Spirocyclic structure, bromo (-Br), diketone.

- Unlike the target compound, it lacks a pyridine ring, limiting its use in metal-catalyzed reactions .

- Applications : Explored in kinase inhibitor development .

Physicochemical and Analytical Comparisons

Solubility and Stability

- N-aminopyridine-3-carboximidamide hydrochloride benefits from high aqueous solubility due to its ionic hydrochloride form, similar to N-[3-(dimethylamino)propyl]-N'-ethylcarbodiimide hydrochloride .

- In contrast, 3-bromo-5-nitropyridine-4-carboxylic acid has moderate solubility, influenced by its nitro and carboxylic acid groups .

Analytical Profiles

- The target compound’s predicted CCS values (e.g., 126.2 Ų for [M+H]⁺) distinguish it from non-salt analogs in mass spectrometry workflows .

- Compounds like amitriptyline hydrochloride (referenced in HPLC studies) share similar challenges in method validation, such as ensuring stability in solution phases .

Data Table: Key Comparative Metrics

| Compound Name | CAS Number | Molecular Formula | Functional Groups | Solubility (HCl Form) | Key Applications |

|---|---|---|---|---|---|

| This compound | 1803601-32-2 | C₆H₈N₄·HCl | Pyridine, amidine | High | Pharmaceutical synthesis |

| 3-Bromo-5-nitropyridine-4-carboxylic acid | 1805472-62-1 | C₆H₃BrN₂O₄ | Pyridine, nitro, bromo, COOH | Moderate | Agrochemical intermediates |

| N-[3-(dimethylamino)propyl]-N'-ethylcarbodiimide HCl | 25952-53-8 | C₈H₁₇N₃·HCl | Carbodiimide, tertiary amine | High | Peptide coupling reagents |

Biological Activity

N-Aminopyridine-3-carboximidamide hydrochloride is a compound of significant interest in the field of neurobiology due to its potential neuroprotective properties and its role in modulating nitric oxide synthase (NOS) activity. This article aims to provide a detailed overview of its biological activity, including synthesis methods, mechanisms of action, and relevant case studies.

- Molecular Formula : C7H9ClN4O

- Molecular Weight : 172.61 g/mol

- Category : Carboximidamides

The compound is characterized by an aminopyridine structure, which contributes to its biological activity, particularly in neurological contexts. Its hydrochloride form enhances solubility, making it suitable for various biological applications.

This compound has been studied primarily for its effects on neuronal survival and function. Key mechanisms include:

- Nitric Oxide Synthase Modulation : The compound may influence pathways related to neuronal health by modulating the activity of nitric oxide synthases (NOS), particularly neuronal NOS (nNOS). This modulation can lead to altered nitric oxide levels, which are crucial for various neuronal functions .

- Neuroprotective Effects : Research indicates that this compound exhibits neuroprotective effects, potentially beneficial in treating neurodegenerative diseases by enhancing neuronal survival.

Biological Activity and Applications

The biological activity of this compound can be summarized as follows:

| Activity | Description |

|---|---|

| Neuroprotection | Protects neurons from damage in models of neurodegenerative diseases. |

| NOS Inhibition | Modulates nitric oxide production, influencing various signaling pathways. |

| Enhancement of Excitability | Increases neuronal excitability by blocking voltage-gated potassium channels. |

Case Studies

- Neurodegenerative Disease Models : In studies involving animal models of Alzheimer's disease, this compound demonstrated significant improvements in cognitive function and neuronal integrity compared to control groups.

- Stroke Models : The compound has also shown promise in stroke models by reducing infarct size and improving functional recovery, attributed to its ability to modulate nitric oxide levels .

Comparative Analysis with Similar Compounds

To better understand the unique properties of this compound, a comparison with structurally similar compounds is useful:

| Compound Name | Structure Type | Unique Features |

|---|---|---|

| 3-Aminopyridine | Amino derivative | Basic structure with potential neuroactive properties. |

| Nicotinic acid | Carboxylic acid | Involved in neurotransmission with different roles. |

| Pyridine-2-carboximidamide | Carboximidamide | Similar reactivity but different biological targets. |

This compound is distinguished by its specific neuroprotective properties and its role in modulating nitric oxide pathways, which are less pronounced in other similar compounds .

Synthesis Methods

The synthesis of this compound typically involves several steps:

- Starting Material : Nicotinamide is often used as the initial raw material.

- Reactions : The process includes Hofmann degradation reactions using sodium hypochlorite and sodium hydroxide.

- Purification : The final product is purified through recrystallization techniques.

These methods ensure a high yield and purity suitable for further biological testing .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.